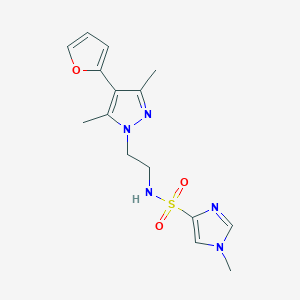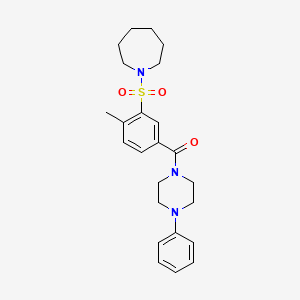
(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-phenylpiperazin-1-yl)methanone, also known as AZD0328, is a small molecule inhibitor that has been developed to target the phosphodiesterase 2A (PDE2A) enzyme. PDE2A is an important enzyme that regulates the levels of cyclic nucleotides, which are involved in a variety of cellular processes. Inhibition of PDE2A has been shown to have potential therapeutic benefits in a range of diseases, including neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
One area of research focuses on the chemical synthesis and characterization of compounds related to "(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-phenylpiperazin-1-yl)methanone". For example, studies on the synthesis and biological activity of triazole analogues of piperazine, including compounds with similar structures, highlight the methodological advancements in synthesizing complex molecules. These compounds have been evaluated for their antibacterial activity against human pathogenic bacteria, indicating their potential in developing new antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
Pharmacological Potential
Research into the pharmacological potential of related compounds has uncovered various biological activities. For instance, certain derivatives have shown significant inhibitory effects on tubulin polymerization and have induced apoptosis in cancer cell lines, suggesting their use as anticancer agents. This is exemplified by the study of phenstatin derivatives, which interfere with the polymerization of microtubules, arresting cancer cells in the G2/M phase of the cell cycle and inducing apoptosis (Magalhães et al., 2013).
Antifungal and Antioxidant Activities
Novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives have been synthesized and evaluated for their antifungal activity, indicating the role of specific substituents in enhancing their efficacy against fungal pathogens (Lv et al., 2013). Additionally, compounds with antioxidant properties have been developed, highlighting the potential of these molecules in combating oxidative stress-related diseases (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Carbonic Anhydrase Inhibition
Studies on bromophenol derivatives, including those related to "(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-phenylpiperazin-1-yl)methanone", have explored their inhibitory effects on carbonic anhydrase enzymes. This research demonstrates the potential of these compounds in developing treatments for conditions associated with altered pH regulation, such as glaucoma and certain types of edema (Akbaba et al., 2013).
Eigenschaften
IUPAC Name |
[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S/c1-20-11-12-21(19-23(20)31(29,30)27-13-7-2-3-8-14-27)24(28)26-17-15-25(16-18-26)22-9-5-4-6-10-22/h4-6,9-12,19H,2-3,7-8,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXVRAAZKOTMRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-phenylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-3-[(E)-2-phenylethenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2651214.png)
![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651215.png)
![2,6-difluoro-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2651217.png)
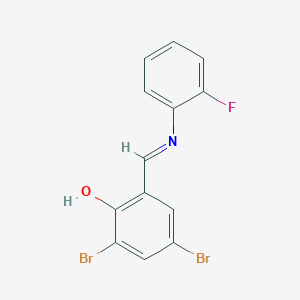
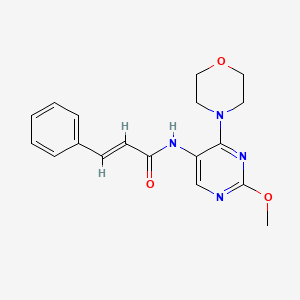
![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/no-structure.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2651229.png)
![2,6-Dichloro-N-{2-[(Cyclopropylcarbonyl)amino]pyridin-4-Yl}benzamide](/img/structure/B2651230.png)
![4-Ethyl-5-fluoro-6-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2651232.png)
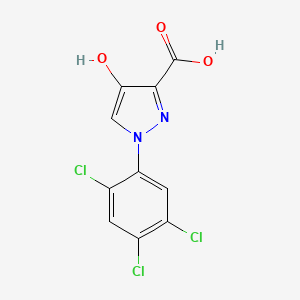
![N-(2-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2651234.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2651236.png)
